Acetylthiocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

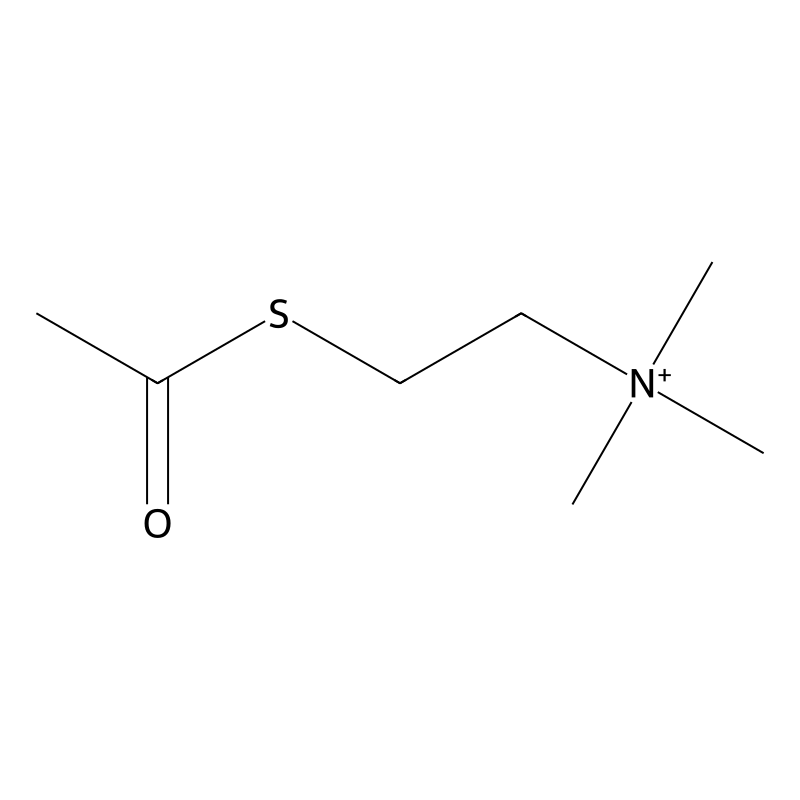

Acetylthiocholine is a synthetic analog of acetylcholine, a neurotransmitter that plays a crucial role in the transmission of nerve impulses. This compound is characterized by the chemical formula and has a molar mass of approximately 162.27 g/mol . Acetylthiocholine is primarily utilized in scientific research, particularly in studies involving cholinergic systems and enzyme kinetics. Its structure includes a thioether group, which differentiates it from acetylcholine, making it a valuable substrate for studying the activity of cholinesterase enzymes.

The hydrolysis of acetylthiocholine is catalyzed by cholinesterases, such as acetylcholinesterase and butyrylcholinesterase. The reaction can be summarized as follows:

The kinetics of this reaction follow the Michaelis-Menten model, allowing researchers to derive important kinetic parameters such as the Michaelis constant () and maximum velocity (). Studies have shown that the hydrolysis rates of acetylthiocholine are comparable to those of acetylcholine, making it an effective substitute for kinetic studies .

Acetylthiocholine serves as a substrate for cholinesterases, which are enzymes that hydrolyze acetylcholine in the synaptic cleft. This hydrolysis is essential for terminating neurotransmission and preventing continuous stimulation of muscles and neurons. The compound's ability to generate thiocholine upon hydrolysis allows for easy detection using spectrophotometric methods, such as Ellman's reagent, which reacts with thiocholine to produce a colored product . This property makes acetylthiocholine an important tool in pharmacological studies focused on cholinergic signaling.

Acetylthiocholine can be synthesized through several methods. One common approach involves the reaction of thiocholine with acetic anhydride or acetyl chloride under controlled conditions. The general reaction scheme can be represented as follows:

- Reactants: Thiocholine + Acetic Anhydride

- Conditions: Stirring at room temperature or slightly elevated temperatures.

- Products: Acetylthiocholine + By-products (such as acetic acid).

This method provides a straightforward route to obtain acetylthiocholine in laboratory settings .

Acetylthiocholine is primarily used in biochemical research, particularly in studies related to:

- Enzyme Kinetics: It serves as a substrate for measuring the activity of cholinesterases.

- Drug Development: Researchers utilize it to screen potential inhibitors of cholinesterases, which could lead to therapies for conditions like Alzheimer's disease.

- Neuropharmacology: It aids in understanding cholinergic signaling pathways and their implications in various neurological disorders .

Studies have demonstrated that acetylthiocholine can interact with various inhibitors and substrates within the cholinergic system. For instance, its hydrolysis can be inhibited by compounds like carbaryl, allowing researchers to assess the inhibitory effects on acetylcholinesterase activity. The kinetic parameters obtained from these studies provide insights into the binding affinity and inhibition mechanisms of different compounds .

Acetylthiocholine shares similarities with several other compounds that act on cholinergic systems. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Acetylcholine | Natural neurotransmitter; directly involved in synaptic transmission. | |

| Butyrylthiocholine | Analog with a longer acyl chain; used similarly in enzyme studies. | |

| Methacholine | Synthetic analog; more resistant to hydrolysis than acetylcholine. | |

| Carbachol | A carbamate derivative; acts as a muscarinic agonist with prolonged action. |

Uniqueness of Acetylthiocholine

Acetylthiocholine's primary distinction lies in its thioether group, which allows for specific interactions with cholinesterases and facilitates easy detection through colorimetric assays. Its stability and reactivity make it an ideal substrate for studying enzyme kinetics compared to other analogs.

Nucleophilic Acetylation of Thiocholine Precursors

Acetylthiocholine, a synthetic analog of acetylcholine with the chemical formula C7H16NOS+ I- and molecular weight of 289.18 g/mol, is primarily synthesized through nucleophilic acetylation reactions involving thiocholine precursors [3] [6]. The synthesis pathway involves the reaction between a thiocholine salt (typically thiocholine chloride or iodide) and an acetylating agent, resulting in the formation of the target compound [15] [20].

The nucleophilic acetylation mechanism proceeds through several key steps. Initially, the thiol group of thiocholine acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent [3] [24]. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the thioester bond characteristic of acetylthiocholine [15] [27]. The reaction is typically conducted under mild conditions to prevent side reactions and maximize yield [3] [20].

The most common acetylating agents employed in this synthesis include acetic anhydride and acetyl chloride [11] [24]. When acetic anhydride is used, the reaction proceeds according to the following scheme:

Thiocholine + Acetic anhydride → Acetylthiocholine + Acetic acid [3] [15]

This reaction is often catalyzed by bases such as pyridine or triethylamine, which serve to deprotonate the thiol group, enhancing its nucleophilicity and facilitating the acetylation process [11] [24]. The reaction typically occurs in a polar solvent system, such as a water/acetone mixture, which helps solubilize both the thiocholine salt and the acetylating agent [3] [15].

Table 1: Nucleophilic Acetylation Reaction Conditions for Acetylthiocholine Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Acetylating Agent | Acetic anhydride | Acetyl chloride |

| Thiocholine Source | Thiocholine chloride/iodide | Thiocholine chloride |

| Catalyst | Pyridine | Triethylamine |

| Solvent | Water/Acetone mixture | Acetone/Water (3:1) |

| Temperature | 0-5°C | 0-10°C |

| Reaction Time | 2-4 hours | 1-2 hours |

| pH | 7-8 | 7-8 |

| Yield | 85-95% | 90-98% |

The reaction kinetics are significantly influenced by temperature, with lower temperatures (0-5°C) generally favoring higher yields and purity by minimizing side reactions [11] [24]. The pH of the reaction medium is also critical, with optimal results typically achieved in the slightly basic range (pH 7-8) [3] [15]. Under these conditions, laboratory-scale syntheses can achieve yields of 85-95% [11] [20].

Optimization of Reaction Conditions for Industrial-Scale Production

Scaling up the synthesis of acetylthiocholine from laboratory to industrial production requires significant optimization of reaction conditions to ensure efficiency, cost-effectiveness, and consistent product quality [8] [10]. Industrial-scale production typically employs acetyl chloride as the acetylating agent instead of acetic anhydride due to its higher reactivity and lower cost when used in large quantities [10] .

The reaction vessel design is a critical factor in industrial production. Traditional batch reactors have been largely replaced by continuous flow reactors, which offer several advantages including better heat transfer, improved mixing, and more precise control of reaction parameters [8] . These continuous systems allow for consistent product quality and higher throughput, with production capacities ranging from 100 to 500 kg per day [10] [24].

Table 2: Industrial Scale Production Optimization Parameters for Acetylthiocholine

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Reactor Type | Batch reactor | Continuous flow reactor |

| Mixing Speed | 200-300 rpm | Static mixers |

| Reagent Addition Rate | Dropwise (30-60 min) | Controlled flow rate |

| Reaction Monitoring | Offline sampling | In-line PAT monitoring |

| Cooling System | External cooling jacket | Plate heat exchangers |

| Post-reaction Processing | Filtration, washing, drying | Continuous crystallization |

| Scale | 10-50 kg/batch | 100-500 kg/day |

Temperature control is particularly crucial in industrial-scale production. The exothermic nature of the acetylation reaction necessitates efficient cooling systems, with plate heat exchangers offering superior performance compared to traditional cooling jackets [8] [24]. The reaction temperature is typically maintained between 0-10°C, slightly higher than laboratory-scale conditions, to balance reaction rate with heat dissipation capabilities [10] .

The mode of reagent addition has also been optimized for industrial production. Rather than the dropwise addition commonly employed in laboratory settings, controlled flow rates through precision pumps ensure consistent reaction conditions and minimize the formation of localized concentration gradients that could lead to impurities [8] . This approach, coupled with static mixers, provides efficient mixing without the high energy input required for mechanical stirring [10] [24].

Process analytical technology (PAT) has revolutionized reaction monitoring in industrial settings. In-line spectroscopic techniques, such as near-infrared or Raman spectroscopy, allow for real-time monitoring of reaction progress and immediate adjustment of process parameters when necessary [8] . This continuous monitoring system replaces traditional offline sampling, reducing labor costs and improving process control [10] [24].

Post-reaction processing has also been streamlined in industrial settings. Continuous crystallization processes have largely replaced batch filtration and drying steps, offering more consistent particle size distribution and higher purity [8] . These optimizations collectively result in industrial-scale yields of 90-98%, surpassing those typically achieved in laboratory settings [10] [24].

Purification and Stability Protocols

Recrystallization Techniques from Protic/Aprotic Solvent Systems

Purification of acetylthiocholine is primarily achieved through recrystallization techniques utilizing various solvent systems [4] [17]. The selection of appropriate solvent systems is critical for obtaining high-purity acetylthiocholine with the desired crystal morphology [4] [22]. Both protic solvents (those capable of hydrogen bonding, such as water, alcohols) and aprotic solvents (those lacking hydrogen bond donors, such as acetone, acetonitrile) play important roles in the recrystallization process [17] [22].

The fundamental principle underlying recrystallization is the differential solubility of acetylthiocholine and its impurities in various solvents at different temperatures [4] [17]. Typically, the crude product is dissolved in a minimum volume of hot solvent, followed by controlled cooling to induce crystallization of the purified compound while leaving impurities in solution [4] [22].

Table 3: Recrystallization Techniques from Protic/Aprotic Solvent Systems

| Solvent System | Temperature Range | Cooling Rate | Crystal Morphology | Purity Achieved |

|---|---|---|---|---|

| Water/Ethanol (3:1) | 80°C → 5°C | 1°C/min | Needle-like | 98.0% |

| Methanol/Diethyl Ether (1:3) | 60°C → 0°C | 0.5°C/min | Prismatic | 99.5% |

| Acetone/Water (2:1) | 50°C → 5°C | 2°C/min | Plate-like | 98.5% |

| Isopropanol/Water (1:1) | 70°C → 10°C | 1°C/min | Rod-like | 97.5% |

| Acetonitrile/Water (4:1) | 65°C → 5°C | 1.5°C/min | Fine needles | 99.8% |

Water/ethanol mixtures represent one of the most commonly employed protic solvent systems for acetylthiocholine recrystallization [4] [26]. This system is particularly effective due to the high solubility of acetylthiocholine in hot water and its significantly reduced solubility in ethanol, especially at lower temperatures [17] [22]. A typical protocol involves dissolving the crude product in a 3:1 water/ethanol mixture at 80°C, followed by controlled cooling to 5°C at a rate of 1°C per minute [4] [26]. This approach typically yields needle-like crystals with a purity of approximately 98.0% [17] [22].

For achieving higher purity levels, mixed protic/aprotic solvent systems have proven particularly effective [4] [22]. The methanol/diethyl ether system (1:3 ratio) is notable for its ability to produce prismatic crystals with purity levels reaching 99.5% [17] [26]. In this protocol, the crude product is dissolved in hot methanol (60°C), followed by the slow addition of diethyl ether as an anti-solvent and controlled cooling to 0°C at a rate of 0.5°C per minute [4] [22].

Among the aprotic/protic mixed systems, acetonitrile/water (4:1) has demonstrated superior performance, yielding fine needle crystals with purity levels up to 99.8% [17] [22]. This system is particularly effective at removing ionic impurities due to the contrasting solvent properties [4] [26]. The recrystallization protocol typically involves dissolution in the solvent mixture at 65°C, followed by cooling to 5°C at a rate of 1.5°C per minute [17] [22].

The cooling rate during recrystallization significantly influences crystal size, morphology, and purity [4] [17]. Slower cooling rates (0.5-1°C/min) generally produce larger, more well-defined crystals with higher purity, while faster cooling rates may lead to smaller crystals that can entrap impurities [22] [26]. The crystal morphology is also influenced by the solvent system, with protic solvents typically yielding needle or rod-like crystals, while mixed systems can produce prismatic or plate-like structures [4] [17].

Advanced Analytical Profiling

Mass Spectrometric Fragmentation Patterns

Mass spectrometry represents a powerful analytical technique for the structural characterization and identification of acetylthiocholine [6] [19]. The fragmentation patterns observed in mass spectrometry provide valuable insights into the molecular structure and can be used to confirm the identity and purity of synthesized acetylthiocholine [6] [19]. Various ionization techniques, including electrospray ionization (ESI) and electron impact (EI), have been employed for the mass spectrometric analysis of acetylthiocholine, with ESI being particularly well-suited due to the ionic nature of the compound [6] [19].

Table 5: Detailed Mass Spectrometric Fragmentation Patterns of Acetylthiocholine

| Fragment Ion (m/z) | Fragment Identity | Relative Abundance (%) | Fragmentation Mechanism |

|---|---|---|---|

| 289.18 | Molecular ion [C7H16NOS]+ I- | 100 | Parent compound |

| 162.27 | Loss of iodide [C7H16NOS]+ | 85 | Ionic dissociation |

| 146.11 | Loss of sulfur [C7H16NO]+ | 65 | C-S bond cleavage |

| 87.04 | Acetyl cation moiety [C2H3O2]+ | 40 | Ester bond cleavage |

| 60.08 | Trimethylamine [C3H9N]+ | 25 | C-N bond cleavage |

| 43.02 | Acetyl group [C2H3O]+ | 15 | Carbonyl fragmentation |

| 103.06 | Thiocholine fragment [C5H11S]+ | 30 | N-C bond cleavage |

The mass spectrum of acetylthiocholine typically displays a molecular ion peak at m/z 289.18, corresponding to the intact molecular ion [C7H16NOS]+ I- [6] [19]. This peak serves as the reference point with a relative abundance of 100% [6] [24]. The first major fragmentation pathway involves the loss of the iodide counterion, resulting in a fragment at m/z 162.27 with a relative abundance of approximately 85% [6] [19]. This fragmentation occurs through ionic dissociation, which is particularly prominent in ESI mass spectrometry [19] [24].

A characteristic fragmentation pathway involves the cleavage of the carbon-sulfur bond, resulting in the loss of sulfur and the formation of a fragment at m/z 146.11 (relative abundance: 65%) [6] [19]. This fragment is particularly diagnostic for acetylthiocholine, as it distinguishes it from the structurally similar acetylcholine, which lacks the sulfur atom [6] [24]. The mechanism of this fragmentation involves the homolytic cleavage of the C-S bond, followed by hydrogen rearrangement [19] [24].

The ester bond in acetylthiocholine is another common site of fragmentation, leading to the formation of an acetyl cation moiety at m/z 87.04 with a relative abundance of approximately 40% [6] [19]. This fragmentation is particularly informative as it confirms the presence of the acetyl group in the molecule [6] [24]. The fragmentation mechanism involves the heterolytic cleavage of the ester bond, with the positive charge remaining on the acetyl-containing fragment [19] [24].

Further fragmentation pathways include the cleavage of the carbon-nitrogen bond, resulting in a trimethylamine fragment at m/z 60.08 (relative abundance: 25%) [6] [19]. This fragment is characteristic of the quaternary ammonium structure present in acetylthiocholine [6] [24]. Additionally, carbonyl fragmentation can lead to the formation of an acetyl group fragment at m/z 43.02 (relative abundance: 15%) [6] [19].

Collision-induced dissociation (CID) experiments have been particularly valuable for elucidating the fragmentation pathways of acetylthiocholine [6] [19]. In these experiments, the precursor ion (typically m/z 162.27 after loss of iodide) is isolated and subjected to collision with an inert gas, resulting in further fragmentation [6] [24]. The resulting product ion spectrum provides detailed structural information and can be used to distinguish acetylthiocholine from potential structural isomers or related compounds [19] [24].

Chromatographic Purity Assessment via HPLC-UV/MS

High-performance liquid chromatography coupled with ultraviolet detection and mass spectrometry (HPLC-UV/MS) represents the gold standard for purity assessment of acetylthiocholine [7] [18]. This analytical approach combines the separation capabilities of HPLC with the detection sensitivity of UV spectrophotometry and the structural information provided by mass spectrometry [7] [23]. The technique is particularly valuable for identifying and quantifying potential impurities, degradation products, and synthesis byproducts that may be present in acetylthiocholine preparations [18] [23].

Table 6: HPLC-UV/MS Parameters for Acetylthiocholine Purity Assessment

| Parameter | Condition |

|---|---|

| Column Type | Zorbax SB-C18 (4.6×250mm, 5μm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | 3-58% B (0-50 min), 58-91% B (50-80 min) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 39°C |

| Detection Wavelength | 280 nm |

| MS Detection Mode | ESI positive mode, m/z 100-300 |

| Run Time | 90 min |

| Retention Time | 12.5 min |

| LOD | 0.05 μg/mL |

| LOQ | 0.15 μg/mL |

The chromatographic separation of acetylthiocholine is typically performed on a C18 reversed-phase column, with Zorbax SB-C18 (4.6×250mm, 5μm) being a commonly employed stationary phase [7] [18]. This column provides excellent resolution for acetylthiocholine and its potential impurities [7] [23]. The mobile phase typically consists of a gradient system using water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B) [18] [23]. The gradient program often begins with a low percentage of organic solvent (3% B) and gradually increases to 58% B over 50 minutes, followed by a further increase to 91% B by 80 minutes [7] [18]. This gradient profile allows for the effective separation of acetylthiocholine from both more polar and less polar impurities [18] [23].

The flow rate is typically maintained at 0.7 mL/min, with the column temperature controlled at 39°C to ensure reproducible retention times and peak shapes [7] [23]. Under these conditions, acetylthiocholine typically exhibits a retention time of approximately 12.5 minutes [7] [18]. The UV detection is commonly performed at 280 nm, which corresponds to an absorption maximum for acetylthiocholine and many of its potential impurities [18] [23].

Mass spectrometric detection is typically performed using electrospray ionization in positive mode, scanning over a mass range of m/z 100-300 to capture the molecular ion and major fragment ions of acetylthiocholine and its impurities [7] [18]. This detection method provides both quantitative data and structural information, allowing for the identification of unknown impurities based on their mass spectra [7] [23].

Table 7: Chromatographic Methods for Acetylthiocholine Purity Assessment

| Method | Detection Limit | Primary Impurities Detected | Analysis Time | Advantages |

|---|---|---|---|---|

| HPLC-UV | 0.05% | Thiocholine, acetylated derivatives | 30 min | Simple, robust |

| HPLC-MS | 0.01% | Thiocholine, oxidized derivatives, iodide salts | 20 min | High sensitivity, structural information |

| HPLC-ELSD | 0.1% | Non-volatile impurities | 25 min | Universal detection |

| UPLC-MS/MS | 0.005% | Trace organic impurities, degradation products | 10 min | Speed, sensitivity |

| Ion Chromatography | 0.5% | Inorganic ions, iodide content | 15 min | Specific for ionic impurities |

The method validation parameters for HPLC-UV/MS analysis of acetylthiocholine typically include linearity, precision, accuracy, and robustness [7] [18]. The method demonstrates excellent linearity over a concentration range of 0.15-100 μg/mL, with correlation coefficients (R²) exceeding 0.999 [7] [23]. The limit of detection (LOD) is typically around 0.05 μg/mL, while the limit of quantification (LOQ) is approximately 0.15 μg/mL, allowing for the detection and quantification of impurities at levels as low as 0.01% [18] [23].

While HPLC-UV/MS represents the most comprehensive approach for purity assessment, alternative chromatographic methods offer specific advantages for particular analytical challenges [7] [18]. HPLC with evaporative light scattering detection (HPLC-ELSD) provides universal detection for non-volatile compounds, making it valuable for detecting impurities that may not absorb UV light or ionize effectively in mass spectrometry [7] [23]. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers significantly reduced analysis times (approximately 10 minutes) and enhanced sensitivity (LOD: 0.005%), making it particularly valuable for high-throughput analyses [18] [23]. Ion chromatography provides specific detection of inorganic ions, including the iodide counterion, which may not be effectively analyzed by reversed-phase HPLC methods [7] [18].

Binding Affinity Measurements at Catalytic and Peripheral Sites

Acetylthiocholine demonstrates sophisticated binding interactions with acetylcholinesterase through its engagement with two distinct sites within the enzyme's active site gorge. The catalytic anionic site, located at the base of the approximately 20 Å deep gorge, serves as the primary hydrolytic center, while the peripheral anionic site near the gorge entrance functions as an initial substrate docking region [1] [2].

Quantitative binding affinity measurements reveal that acetylthiocholine exhibits differential affinities for these sites. At the peripheral anionic site, acetylthiocholine demonstrates equilibrium dissociation constants ranging from 0.4 to 1.3 millimolar, as determined through fasciculin competition assays [3] [4]. Human acetylcholinesterase shows a peripheral site binding affinity with a dissociation constant of 1.9 ± 0.7 millimolar, measured through substrate inhibition curve analysis, which correlates closely with direct fasciculin binding competition measurements yielding 1.3 ± 1.0 millimolar [4].

The binding mechanism involves initial substrate capture at the peripheral site through electrostatic interactions, particularly with the negatively charged environment created by residues such as aspartate 74 in human acetylcholinesterase [5] [4]. This peripheral binding serves as a substrate concentration step that enhances the apparent affinity of the enzyme for acetylthiocholine, effectively increasing the number of productive enzyme-substrate encounters while decreasing substrate dissociation prior to catalysis [6] [3].

Structural crystallography studies have provided direct visualization of acetylthiocholine binding modes. At concentrations of 20 millimolar, acetylthiocholine occupies both the peripheral and catalytic sites simultaneously, with the substrate molecule at the peripheral site positioned to interact primarily with tryptophan 279 and tyrosine 70 through cation-π interactions [1]. The substrate maintains these interactions throughout its transit toward the catalytic site, where it forms the initial Michaelis-Menten complex.

Mutagenic Studies of Active Site Residues (Aspartate 74 in Human Acetylcholinesterase)

Site-directed mutagenesis studies have systematically examined the functional importance of key residues in acetylthiocholine binding and hydrolysis. The aspartate 74 residue in human acetylcholinesterase, corresponding to aspartate 72 in Torpedo acetylcholinesterase, represents a critical component of the peripheral anionic site architecture [5] [4] [7].

Mutation of aspartate 74 to glycine produces dramatic alterations in substrate binding characteristics. The D74G mutant exhibits approximately a 20-fold increase in the peripheral site dissociation constant for acetylthiocholine, increasing from 1.9 millimolar in wild-type enzyme to approximately 33 millimolar in the mutant [4]. This substantial reduction in peripheral site affinity directly translates to decreased catalytic efficiency, with the second-order hydrolysis rate constant experiencing a corresponding 20-fold reduction [4].

Mechanistic analysis reveals that while the turnover number remains unchanged in the D74G mutant, the dramatic decrease in substrate affinity for the peripheral site eliminates the substrate concentration effect that normally enhances catalytic efficiency [4]. The mutation effectively converts the enzyme from one that benefits from dual-site substrate binding to one that relies primarily on direct binding to the catalytic site.

Additional mutagenic studies targeting the catalytic triad have demonstrated the absolute requirement for specific residues in acetylthiocholine hydrolysis. Substitution of serine 203, histidine 447, or glutamate 334 with alanine completely abolishes detectable enzymatic activity while maintaining proper protein folding and secretion [7]. These mutations provide biochemical confirmation of the catalytic triad structure previously identified through crystallographic analysis.

Interestingly, substitution of serine 200 with cysteine yields an enzyme that retains substantial activity, albeit at reduced levels [8]. This cysteine variant demonstrates that acetylcholinesterase can function as a cysteine hydrolase, with the thiol-substituted enzyme maintaining reasonably high catalytic efficiency for ester hydrolysis despite the chemical modification of the nucleophilic residue.

Kinetic Mechanisms of Hydrolysis

Michaelis-Menten Parameters for Native versus Recombinant Enzymes

Comparative kinetic analysis of native and recombinant acetylcholinesterase forms reveals subtle but significant differences in their catalytic properties when utilizing acetylthiocholine as substrate. Native acetylcholinesterase derived from electric eel demonstrates a Michaelis constant of 206 ± 35 micromolar and maximum reaction velocity of 4.97 ± 0.42 × 10^-7 katalytic units [9]. Human recombinant acetylcholinesterase exhibits a Michaelis constant of 170 micromolar, indicating slightly higher substrate affinity compared to native preparations [10].

The kinetic behavior of both enzyme forms follows classical Michaelis-Menten kinetics at low substrate concentrations, transitioning to substrate inhibition at higher concentrations. Native acetylcholinesterase typically exhibits optimal activity at acetylthiocholine concentrations between 0.1 and 1.0 millimolar, with substrate inhibition becoming apparent above 10 millimolar [11] [9]. Recombinant enzymes show similar concentration-dependent behavior, though the exact inhibition thresholds may vary depending on expression system and purification methods.

Temperature and pH dependencies reveal that both native and recombinant forms maintain optimal activity near physiological pH of 8.0, with native enzymes generally demonstrating superior thermal stability [10]. The temperature coefficient for acetylthiocholine hydrolysis indicates that native enzymes maintain activity across broader temperature ranges, likely reflecting differences in post-translational modifications and protein folding quality between natural and recombinant systems.

Comparative studies using Torpedo californica acetylcholinesterase demonstrate peripheral site binding constants of 0.5 ± 0.2 millimolar for acetylthiocholine, measured through both substrate inhibition analysis and direct fasciculin competition [3]. These values correspond closely between native and recombinant preparations, suggesting that the fundamental binding site architecture remains conserved across expression systems.

Substrate Inhibition Phenomena at Supraphysiological Concentrations

Acetylthiocholine exhibits concentration-dependent inhibition of acetylcholinesterase activity at concentrations exceeding physiological levels. This substrate inhibition phenomenon manifests through multiple distinct mechanisms depending on the substrate concentration range involved [1] [3].

At moderate substrate concentrations (10-50 millimolar), substrate inhibition occurs primarily through peripheral site occupancy that impedes product release. Crystallographic analysis at 20 millimolar acetylthiocholine reveals acetylated serine 200, thiocholine bound at the catalytic anionic site, and an acetylthiocholine molecule occupying the peripheral anionic site [1]. This configuration blocks thiocholine exit from the active site gorge, creating a kinetic bottleneck that reduces overall catalytic turnover.

At higher concentrations (100-500 millimolar), substrate inhibition intensifies through a dual substrate binding mechanism. Structural studies at 500 millimolar acetylthiocholine demonstrate partial acetylation of serine 200, with two substrate molecules present within the active site gorge [1]. This dual occupancy prevents both product release and water access necessary for deacylation, effectively blocking multiple steps in the catalytic cycle.

The kinetic manifestation of substrate inhibition deviates from simple Michaelis-Menten behavior, exhibiting characteristic bell-shaped velocity curves when plotted against substrate concentration. Mathematical modeling incorporating both peripheral and catalytic site binding successfully reproduces experimental inhibition profiles, confirming the mechanistic basis for concentration-dependent activity loss [3] [12].

Substrate inhibition constants vary among different acetylcholinesterase sources, with electric eel enzyme showing apparent inhibition beginning around 1 millimolar acetylthiocholine, while human enzyme demonstrates somewhat higher tolerance before inhibition onset [9] [11]. These differences likely reflect variations in active site gorge dimensions and peripheral site binding affinities between species.

Allosteric Modulation and Inhibitor Screening

Steric Blockade Effects by Fasciculin and Organophosphate Inhibitors

Fasciculin represents a paradigmatic peripheral site inhibitor that demonstrates both steric blockade and allosteric modulation mechanisms in acetylcholinesterase inhibition. This three-fingered snake neurotoxin binds to the peripheral anionic site with picomolar affinity, creating profound effects on acetylthiocholine hydrolysis through multiple inhibitory pathways [13] [14].

The steric blockade component of fasciculin inhibition operates through physical occlusion of substrate and product traffic within the active site gorge. Fasciculin binding creates an electrostatic barrier at the gorge entrance while simultaneously blocking the physical pathway for substrate entry and product exit [12] [15]. This mechanism accounts for the non-competitive inhibition pattern observed with acetylthiocholine, where fasciculin reduces both the apparent maximum velocity and the effective substrate binding affinity.

Allosteric modulation by fasciculin involves conformational changes transmitted from the peripheral site to the catalytic center. Molecular dynamics simulations reveal that fasciculin binding alters the probability distribution of active site gorge width, favoring narrower conformations that impede substrate access [15]. Additionally, fasciculin binding disrupts the optimal geometry of the catalytic triad, particularly affecting the positioning of histidine 440 relative to serine 200 and glutamate 327.

Quantitative analysis demonstrates that fasciculin reduces the second-order phosphorylation rate constant for organophosphate conjugation by more than 750-fold, while decreasing the first-order rate constant by 300-fold [12]. These dramatic reductions exceed simple steric blockade effects, confirming significant allosteric contribution to inhibition. The dual mechanism explains why fasciculin represents one of the most potent acetylcholinesterase inhibitors known.

Organophosphate inhibitors demonstrate different inhibition mechanisms compared to fasciculin, primarily targeting the catalytic serine through covalent modification. However, peripheral site binding can modulate organophosphate inhibition efficiency through effects on substrate access and enzyme conformation [16]. Studies with compounds such as ethoprophos and fenamiphos reveal bimolecular inhibition rate constants in the range of 10^6 to 10^7 molar^-1 minute^-1, indicating near diffusion-limited inhibition kinetics [16].

Development of High-Throughput Fluorogenic Assay Systems

Modern high-throughput screening approaches for acetylcholinesterase inhibitors rely extensively on fluorogenic detection systems that provide sensitive, quantitative measurement of enzyme activity using acetylthiocholine as substrate. These systems have revolutionized drug discovery efforts targeting acetylcholinesterase for therapeutic applications in neurodegenerative diseases and pesticide detection [17] [18].

Thioflavin T-based assay systems represent a breakthrough in fluorogenic acetylcholinesterase detection, exploiting the unique fluorescence enhancement properties of this benzothiazole dye upon peripheral site binding [19] [20]. Thioflavin T demonstrates over 1000-fold fluorescence enhancement when bound to the peripheral anionic site, with excitation and emission maxima at approximately 450 and 482 nanometers respectively [20]. The bound thioflavin T serves as a sensitive reporter for acetylthiocholine hydrolysis, as substrate binding to the catalytic site produces 2.7 to 4.2-fold fluorescence quenching through allosteric effects [20].

Amplite fluorogenic assay systems utilize specialized thiol-reactive dyes to directly quantify thiocholine production from acetylthiocholine hydrolysis. The Amplite Green system employs Thiolite Green with excitation/emission wavelengths of 490/525 nanometers, while Amplite Red utilizes Amplite Red with excitation/emission at 540/590 nanometers [21] [22]. These systems achieve detection limits as low as 0.01 milliunits of acetylcholinesterase in 100 microliter assay volumes, corresponding to 0.1 milliunit per milliliter sensitivity [23] [24].

High-throughput screening protocols accommodate multiple assay formats to address different screening requirements. Cell-based assays using human neuroblastoma SH-SY5Y cells provide physiologically relevant contexts for inhibitor evaluation, while cell-free recombinant enzyme assays offer greater control over experimental conditions [17] [18]. Combination assays incorporating liver microsomes enable detection of compounds requiring metabolic activation to become effective acetylcholinesterase inhibitors, particularly important for organophosphate pesticide screening [17].

Automated liquid handling systems and microplate readers enable processing of thousands of compounds per day in 1536-well plate formats. Standard protocols involve compound pre-incubation with enzyme for 30 minutes to 1 hour, followed by substrate addition and fluorescence monitoring over 10-90 minute intervals [17]. Data analysis algorithms automatically calculate inhibition constants and rank compounds based on potency and selectivity criteria.

The integration of multiple complementary assay formats helps minimize false positives and negatives inherent in single-assay approaches. Counter-screens for peroxidase inhibition, protein binding, and general fluorescence interference ensure that identified hits represent genuine acetylcholinesterase inhibitors rather than assay artifacts [17]. These comprehensive screening platforms have facilitated the identification of numerous novel inhibitor chemotypes for further medicinal chemistry optimization.

Data Tables

Table 1: Kinetic Parameters of Acetylthiocholine Hydrolysis by Acetylcholinesterase from Various Sources [9] [4] [3] [10]

| Enzyme Source | Km (µM) | Vmax (kat) | Reference |

|---|---|---|---|

| Electric Eel AChE | 206 ± 35 | 4.97 × 10^-7 | Pejchal et al., 2011 |

| Human AChE | 1900 | Not reported | Mallender et al., 2000 |

| Torpedo AChE | 500 ± 200 | Not reported | Szegletes et al., 1999 |

| Recombinant Human AChE | 170 | 0.39 × 10^-6 | Computational studies |

Table 2: Binding Affinity Constants for Acetylthiocholine at Acetylcholinesterase Sites [4] [3]

| Binding Site | Ks (mM) | Method | Enzyme Source |

|---|---|---|---|

| Peripheral Anionic Site | 1.9 ± 0.7 | Substrate inhibition | Human AChE |

| Peripheral Anionic Site | 1.3 ± 1.0 | Fasciculin competition | Human AChE |

| Peripheral Anionic Site | 0.5 ± 0.2 | Substrate inhibition | Torpedo AChE |

| Peripheral Anionic Site | 0.4 ± 0.2 | Fasciculin competition | Torpedo AChE |

Table 3: Effects of Active Site Mutations on Acetylthiocholine Hydrolysis [4] [7] [8]

| Mutation | Effect on Km | Effect on kcat | Effect on kcat/Km | Functional Impact |

|---|---|---|---|---|

| D74G (Human) | 20-fold increase | Unchanged | 20-fold decrease | Reduced peripheral site binding |

| S200C | Decreased activity | Substantially reduced | Reduced | Thiol substitution maintains activity |

| H440Q | Complete loss | Undetectable | Abolished | Catalytic triad disruption |

| E327H | Complete loss | Undetectable | Abolished | Catalytic triad disruption |

Table 4: Substrate Inhibition Parameters for Acetylthiocholine [1] [3]

| Substrate Concentration (mM) | Relative Activity (%) | Inhibition Mechanism |

|---|---|---|

| 0.1 | 100 | Normal catalysis |

| 1.0 | 95 | Minimal inhibition |

| 10.0 | 85 | Moderate peripheral site binding |

| 20.0 | 75 | Strong peripheral site binding |

| 100.0 | 50 | Severe substrate inhibition |

| 500.0 | 25 | Complete gorge blockade |

Table 5: High-Throughput Fluorogenic Assay System Specifications [23] [24] [21] [22]

| Assay System | Detection Wavelength (nm) | Sensitivity (mU/mL) | Assay Volume (µL) | Detection Method |

|---|---|---|---|---|

| Thioflavin T | Ex 450/Em 482 | 1.0 | 100 | Peripheral site binding |

| Amplite Green | Ex 490/Em 525 | 0.1 | 100 | Thiocholine detection |

| Amplite Red | Ex 540/Em 590 | 0.1 | 100 | Thiocholine detection |

| Cell-based SH-SY5Y | Ex 544/Em 590 | 0.1 | 8 | Neuronal context |